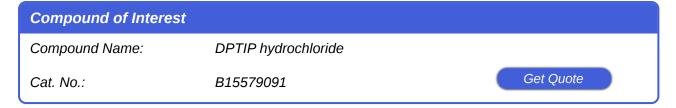


DPTIP Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DPTIP hydrochloride**, a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2). This document consolidates key chemical properties, pharmacological data, experimental protocols, and mechanistic insights to support ongoing and future research in neurodegenerative diseases, oncology, and virology.

Core Chemical and Pharmacological Properties

DPTIP hydrochloride is a small molecule inhibitor that has demonstrated significant potential in preclinical studies due to its metabolic stability and ability to penetrate the blood-brain barrier.[1][2][3]

Chemical Properties

The fundamental chemical properties of **DPTIP hydrochloride** are summarized below.



Property	Value	Source	
CAS Number	2361799-64-4	[1][4][5]	
Parent CAS Number	351353-48-5	[1][6]	
Chemical Name	2,6-Dimethoxy-4-(5-phenyl-4- (thiophen-2-yl)-1H-imidazol-2- yl)phenol hydrochloride		
Molecular Formula	C21H18N2O3S · HCl	[1][4][5]	
Molecular Weight	414.91 g/mol	[1][7]	
Appearance	Solid	[4][5]	
Solubility	Soluble in Water, DMSO, and EtOH.[1] Sparingly soluble in Acetonitrile (0.1-1 mg/mL).[4]	[1][4][5]	
Purity	≥97% (HPLC)	[8]	
Storage	Store at -20°C	[8]	

Pharmacological and Biological Activity

DPTIP hydrochloride is characterized by its potent and selective inhibition of nSMase2, an enzyme critical in the biogenesis of extracellular vesicles (EVs).[2][9][10] Its activity has been documented in various in vitro and in vivo models.



Parameter	Value	System/Assay	Source
Target	Neutral Sphingomyelinase 2 (nSMase2)	Human recombinant enzyme	[2][9]
IC50	30 nM	Cell-free human nSMase2 activity assay	[1][2][4][5][9]
Mechanism of Action	Non-competitive, allosteric inhibitor	Enzyme kinetics	[3][11][12]
Selectivity	IC ₅₀ >100 μM for Alkaline Phosphatase (ALP) and Acid Sphingomyelinase	Enzyme activity assays	[4][5]
EC50 (Antiviral)	West Nile Virus: 0.26 μM (Vero cells), 2.81 μM (HeLa cells). Zika Virus: 1.56 μM (Vero cells), 1.84 μM (HeLa cells).	Viral yield assays	[4][5]
In Vivo Efficacy	10 mg/kg (IP) reduces IL-1β-induced astrocyte-derived EV release and neutrophil infiltration in the brain in mice.	Mouse model of brain inflammation	[4][5][9]
Brain Penetration	AUCbrain/AUCplasma = 0.26	Pharmacokinetic studies in mice	[2][3]

Mechanism of Action: nSMase2 Inhibition

DPTIP hydrochloride functions as a non-competitive, allosteric inhibitor of nSMase2.[11][12] In response to inflammatory stimuli such as IL-1 β , nSMase2 is activated and catalyzes the hydrolysis of sphingomyelin into ceramide.[2][12] This increase in ceramide concentration at

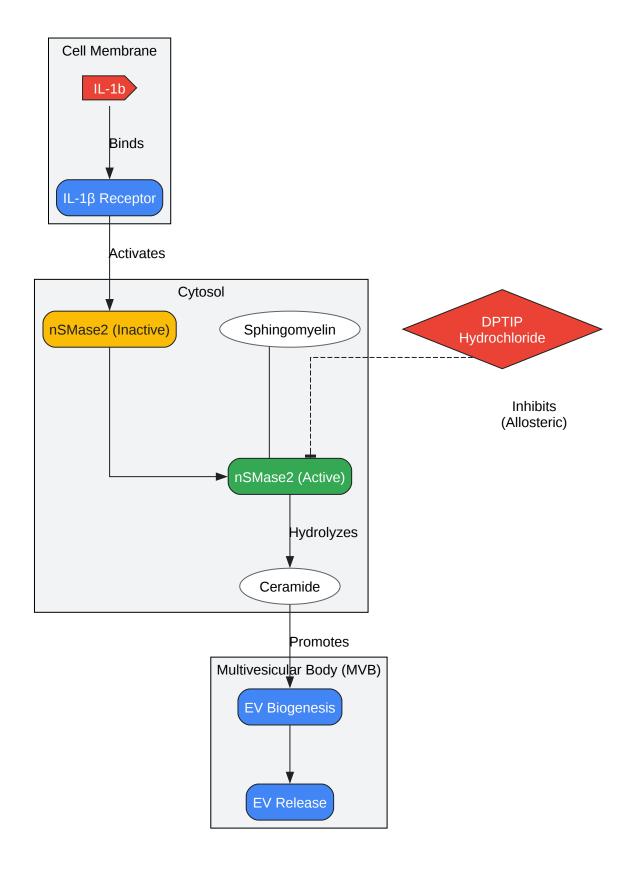






the multivesicular body (MVB) is a key step in the formation of intraluminal vesicles and the subsequent release of extracellular vesicles (EVs) from cells like astrocytes.[2] By inhibiting nSMase2, DPTIP reduces ceramide production, thereby blocking the release of these EVs, which can carry pathogenic cargo and mediate communication between the brain and the periphery, for instance, during neuroinflammation.[2][11]





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DPTIP's mechanism of inhibiting nSMase2-mediated EV release.



Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summaries of key experimental protocols associated with **DPTIP hydrochloride**.

Synthesis of DPTIP

The synthesis of DPTIP has been previously reported.[13] Prodrugs of DPTIP have been synthesized in a single-step reaction from DPTIP, indicating its availability as a starting material for further chemical modification.[13] A general procedure involves the reaction of appropriate precursors in the presence of a base.[13]

Protocol: Synthesis of DPTIP Prodrugs (Example)[13]

- Dissolve DPTIP in dichloroethane at 0 °C.
- Add triphosgene and Hünig's base (DIPEA).
- Stir the reaction mixture for 1 hour.
- Introduce the respective amine starting material to form the desired ester or carbamate prodrug.
- Purify the resulting product.

Note: This is a generalized protocol for prodrug synthesis; the specific synthesis of DPTIP itself involves a multi-step process detailed in the primary literature.

nSMase2 Enzyme Activity Assay

A cell-free human recombinant nSMase2 enzyme activity assay was developed for high-throughput screening, which led to the identification of DPTIP.[2]

Protocol: nSMase2 Activity Assay[2]

- Lysate Preparation:
 - Grow cells expressing human nSMase2 to confluency.



- Wash cells with cold PBS and harvest in a lysis buffer (pH 7.5, 100 mM Tris-HCl, 1 mM EDTA, 100 mM sucrose, 100 μM PMSF, 1X protease inhibitor cocktail).
- Lyse cells by sonication on ice.
- Determine protein concentration using a BCA assay.
- Store aliquots of cell lysate at -80°C.
- Enzyme Assay:
 - Conduct the assay in a 1536-well plate format.
 - Incubate the cell lysate (containing nSMase2) with a suitable substrate (e.g., sphingomyelin).
 - Add DPTIP hydrochloride at varying concentrations to determine inhibitory activity.
 - Measure the product formation (e.g., ceramide or phosphorylcholine) using an appropriate detection method to calculate enzyme activity and IC50 values.

In Vivo Brain Inflammation Model

The in vivo efficacy of DPTIP was tested in a mouse model of inflammation-induced brain injury.[4][5]



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